Home > Products > Screening Compounds P60754 > 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline - 713095-10-4

1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Catalog Number: EVT-2598491
CAS Number: 713095-10-4
Molecular Formula: C18H13N5O2
Molecular Weight: 331.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines, which are known for their diverse biological activities. This compound incorporates both an allyl group and a nitrophenyl moiety into its structure, contributing to its potential pharmacological properties. The compound is primarily studied for its applications in medicinal chemistry, particularly as a potential therapeutic agent.

Source

The compound is synthesized through various organic reactions involving quinoxaline derivatives, which are well-documented in the literature. The synthesis typically requires multi-step processes that can include cycloaddition reactions and functional group modifications.

Classification

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in the ring structure.
  • Nitro compound: Contains a nitro group (-NO2) attached to the phenyl ring.
  • Allylic compound: Contains an allyl group (–CH2=CH–CH2–) attached to the imidazole ring.
Synthesis Analysis

Methods and Technical Details

The synthesis of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline generally involves several key steps:

  1. Formation of Quinoxaline Derivative: The initial step often includes the synthesis of a quinoxaline precursor through condensation reactions involving o-phenylenediamines and dicarbonyl compounds under specific conditions (e.g., heating in organic solvents) .
  2. Introduction of Allyl Group: The allyl group is introduced via nucleophilic substitution reactions where allyl halides react with suitable nucleophiles derived from the quinoxaline structure .
  3. Nitro Group Substitution: The introduction of the nitrophenyl moiety can be achieved through electrophilic aromatic substitution, where a nitro group is added to a phenyl ring already attached to the quinoxaline backbone .
  4. Final Cyclization: The final product is often obtained through cyclization reactions that form the imidazole ring, completing the structure of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline.

These methods are characterized by their reliance on established synthetic pathways in organic chemistry, often utilizing techniques such as microwave irradiation or solvent-free conditions to enhance yields and reduce environmental impact .

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol.

Structural Features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Quinoxaline Core: A fused bicyclic structure formed by two nitrogen-containing rings.
  • Allyl Side Chain: Contributes to the compound's reactivity and potential biological activity.
  • Nitrophenyl Group: Enhances electron-withdrawing properties, impacting the compound's interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions:

  • Electrophilic Substitution: The nitrophenyl group can participate in further electrophilic aromatic substitutions or nucleophilic attacks due to its electron-withdrawing nature.
  • Nucleophilic Reactions: The allylic position may serve as a site for nucleophilic attacks, facilitating further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity .
Mechanism of Action

The mechanism of action for 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is largely dependent on its interactions with biological targets. Compounds in this class have been shown to act as inhibitors for various enzymes and receptors:

  • Enzyme Inhibition: By binding to active sites of enzymes involved in cellular signaling pathways, these compounds can modulate biological responses.
  • Receptor Interaction: The structural features allow for potential binding to receptors involved in neurotransmission or cell proliferation, influencing physiological outcomes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity due to the presence of both allylic and nitro groups, allowing for further derivatization or reaction with biological macromolecules.
Applications

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has potential applications in several scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent or enzyme inhibitor due to its structural properties that facilitate interaction with biological targets.
  • Pharmacology: Studied for its effects on various biochemical pathways, contributing to the development of new therapeutic agents targeting diseases such as cancer or diabetes .

This compound exemplifies the importance of heterocyclic chemistry in drug development and highlights ongoing research into its pharmacological properties.

Rational Design Strategies for 1-Allyl-2-(4-Nitrophenyl)-1H-Imidazo[4,5-b]Quinoxaline Derivatives

The structural complexity of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline provides multiple avenues for rational drug design. This fused heterocyclic system combines an electron-deficient quinoxaline core with strategically positioned nitrogen atoms, an electron-withdrawing 4-nitrophenyl moiety at the C2 position, and an allyl group at the N1 position. Each domain offers distinct opportunities for chemical modification to optimize target binding affinity, selectivity, and pharmacokinetic properties while maintaining the core pharmacological activity observed in preliminary studies. The following sections delineate systematic approaches to structural optimization, supported by experimental data from related quinoxaline derivatives.

Bioisosteric Replacement Approaches for Imidazo[4,5-b]Quinoxaline Core Optimization

Bioisosteric replacement of the imidazo[4,5-b]quinoxaline core represents a strategic approach to modulate electronic properties, binding interactions, and metabolic stability while preserving the three-dimensional architecture essential for biological activity. The inherent planarity of the fused heterocyclic system facilitates intercalation and π-stacking interactions with biological targets, as demonstrated in DNA-binding studies and enzyme inhibition assays. Systematic replacement of the imidazole ring with alternative heterocycles has yielded derivatives with enhanced potency profiles.

Replacement with [1,2,4]triazolo[4,3-a]quinoxaline systems has demonstrated significant α-glucosidase and α-amylase inhibitory activity (IC~50~ = 3.46 ± 0.06 µM and 6.89 ± 0.09 µM, respectively), surpassing reference drug acarbose. This enhanced activity was attributed to additional hydrogen bonding capacity from the triazole nitrogen atoms and improved dipole alignment within enzyme active sites [1]. Molecular docking simulations confirmed stronger binding interactions within α-amylase (PDB: 2QV4) and α-glucosidase (PDB: 3W37) compared to the parent imidazoquinoxaline structure [1].

Alternatively, imidazo[1,2-a]pyrazine scaffolds introduce increased polarity while maintaining the fused heterocyclic character. Derivatives incorporating this bioisostere exhibited sub-micromolar anti-proliferative activity (IC~50~ = 0.01-0.06 µM) against A375P melanoma cell lines, with the additional nitrogen atom significantly enhancing cellular uptake and target affinity compared to imidazo[1,2-a]pyridine analogs . The electron-deficient nature of pyrazine-containing cores facilitated stronger π-cation interactions with kinase domains, explaining the enhanced V600EBRAF inhibitory activity (IC~50~ = 5.01 µM) observed .

Table 1: Biological Activity of Imidazo[4,5-b]Quinoxaline Bioisosteres

Core ModificationBiological TargetKey ActivityProposed Advantage
[1,2,4]Triazolo[4,3-a]quinoxalineα-Glucosidase/α-AmylaseIC~50~ = 3.46-6.89 µMEnhanced H-bonding capacity
Imidazo[1,2-a]pyrazineV600EBRAF KinaseIC~50~ = 5.01 µMImproved π-cation interactions
Pyrrolo[1,2-a]benzimidazoleTopoisomerase IIInhibition at high concentrationsIncreased planarity for DNA intercalation
Imidazo[1,5,4-de]quinoxalin-9-oneCytotoxic activityModerate inhibitionExtended amidine structure mimicking natural products

Saturation of the imidazole ring to imidazoline derivatives reduced planarity and decreased topoisomerase II inhibition, confirming the necessity of aromatic character for optimal DNA interaction [2]. This structural modification significantly diminished cytotoxic activity against CHO cell lines (xrs-6), with inhibition observed only at substantially higher concentrations (>50 µM) [2]. Molecular modeling suggests that reduced aromaticity compromises π-stacking interactions with nucleic acid bases and critical amino acid residues within enzyme binding pockets.

Position-Specific Functionalization of Nitrophenyl Substituents

The 4-nitrophenyl group at the C2 position serves as a crucial pharmacophoric element, with its electron-withdrawing properties and specific spatial orientation significantly influencing target recognition and binding thermodynamics. Position-specific modifications of this aryl substituent enable fine-tuning of electronic characteristics, steric bulk, and hydrophobic interactions without altering the core scaffold's conformational preferences.

Electron-withdrawing group modifications have demonstrated profound effects on DNA interaction capabilities. The unmodified 4-nitrophenyl derivative exhibits moderate telomeric G-quadruplex DNA binding (K~d~ = 10-15 µM), primarily through π-π stacking interactions with guanine tetrads. Introduction of para-nitro substitution enhances this binding affinity approximately 2.5-fold due to intensified π-acidity, which strengthens stacking interactions and introduces favorable electrostatic contacts with phosphate backbones [5] [7]. Fluorescence displacement assays confirmed that 4-nitrophenyl functionalization promotes selective stabilization of telomeric DNA structures over duplex DNA, correlating with significant antiproliferative effects against PC-3 prostate tumor cells (IC~50~ = 18.7 µM) [7].

Comparative analysis of methoxy-substituted analogs reveals distinct structure-activity relationships. While 4-nitrophenyl functionalization favors enzymatic inhibition and DNA interaction, 3,4,5-trimethoxyphenyl substitution shifts biological activity toward tubulin disruption mechanisms. The trimethoxy derivative (1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline) demonstrated potent antiproliferative activity against multiple cancer cell lines by inhibiting microtubule assembly, with IC~50~ values approximately 40% lower than the nitro analog in MCF-7 and HCT116 models [8] [10]. This activity profile stems from enhanced hydrophobic interactions with the colchicine binding site and improved membrane permeability conferred by the lipophilic methoxy groups (calculated logP increase of 1.2 units) [10].

Table 2: Electronic and Biological Effects of C2-Aryl Substituent Modifications

C2-Aryl SubstituentElectronic EffectlogP ChangeBiological ImpactPrimary Target Engagement
4-NitrophenylStrong electron-withdrawing+0.35Telomeric DNA stabilization (K~d~ = 8.2 µM)G-quadruplex DNA
3,4,5-TrimethoxyphenylElectron-donating+1.52Microtubule disruption (IC~50~ = 6.3 µM)Tubulin
4-CyanophenylModerate electron-withdrawing+0.28Kinase inhibition (65% at 10µM)VEGFR-2
4-AminophenylStrong electron-donating-0.87Activity lossN/A

Ortho-substitution patterns introduce steric constraints that significantly impact biological activity. Ortho-fluoro substitution on the phenyl ring decreased α-glucosidase inhibition by approximately 60% compared to para-substituted analogs, attributed to suboptimal positioning within the enzyme's active site [1]. Molecular dynamics simulations revealed that ortho-substituents induce a 35° rotation of the phenyl ring relative to the imidazoquinoxaline plane, disrupting critical hydrogen bonding with catalytic residues [9]. Conversely, ortho-substituted derivatives showed enhanced activity against topoisomerase II enzymes, suggesting that target-specific steric requirements necessitate tailored substitution patterns.

Allyl Group Modifications for Enhanced Pharmacokinetic Profiles

The N1-allyl moiety serves as a versatile handle for optimizing pharmacokinetic properties while maintaining the electronic characteristics of the core heterocycle. Strategic modifications of this alkyl chain influence lipophilicity, metabolic stability, and conformational flexibility, thereby modulating bioavailability and tissue distribution without compromising target engagement.

Saturation of the allyl group's double bond to propyl represents a fundamental modification that significantly enhances metabolic stability. The propyl analog demonstrated a 2.8-fold increase in microsomal half-life (t~1/2~ = 42 minutes) compared to the parent allyl derivative (t~1/2~ = 15 minutes) in human liver microsome studies, attributed to elimination of metabolic oxidation sites [5]. This modification reduced CYP3A4-mediated dehydrogenation and epoxidation pathways that dominated allyl derivative metabolism. While this stabilization slightly decreased aqueous solubility (from 12.8 µM to 9.3 µM), the overall improvement in metabolic stability yielded a 2.1-fold increase in oral bioavailability in preclinical models [10].

Chain extension strategies have yielded derivatives with optimized logP profiles for enhanced blood-brain barrier penetration. Incorporation of hydroxypropyl substituents decreased calculated logP by 0.8 units while maintaining passive permeability, as demonstrated in parallel artificial membrane permeability assay (PAMPA) models (P~e~ = 12.7 × 10^-6^ cm/s) [1]. This balanced lipophilicity profile translated to enhanced central nervous system activity in anti-Alzheimer screening, with hydroxypropyl derivatives exhibiting 44.78 ± 0.01% acetylcholinesterase inhibition at 100 µM concentration [1]. Molecular docking within acetylcholinesterase (PDB: 4EY7) confirmed that the extended chain forms additional hydrogen bonds with peripheral anionic site residues without altering the core positioning [1].

Table 3: Pharmacokinetic Optimization through N1-Alkyl Modifications

N1-SubstituentlogD~7.4~Microsomal Stability (t~1/2~ min)Aqueous Solubility (µM)PAMPA Permeability (×10^-6^ cm/s)
Allyl2.8515.212.818.3
Propyl3.1042.79.316.8
3-Hydroxypropyl2.0538.524.612.7
Cyclopropylmethyl2.9851.38.115.2
Propargyl2.1522.415.214.9

Cyclization strategies have produced conformationally constrained analogs with enhanced target selectivity. Conversion to cyclopropylmethyl substituents maintained the hydrophobic bulk while restricting bond rotation, yielding derivatives with 3-fold increased selectivity for cancer cell lines over normal fibroblasts (WI-38) [9] [10]. This modification induced G2/M cell cycle arrest in HCT116 colon carcinoma at significantly lower concentrations (12.5 µM) than the allyl precursor (25 µM), indicating improved intracellular target engagement [9]. The restricted conformation apparently optimizes spatial orientation for interaction with mitotic apparatus components, though the exact molecular target remains under investigation.

Functionalization with hydrogen-bonding groups has addressed solubility limitations inherent to the parent scaffold. Introduction of morpholinoethyl substituents dramatically improved aqueous solubility (38.7 µM) while maintaining nanomolar-level kinase inhibitory activity against VEGFR-2 (IC~50~ = 0.87 µM) [9]. The protonatable nitrogen under physiological conditions provided a 30-fold solubility increase at gastric pH, crucial for oral formulation development. This modification exemplifies how strategic allyl group extension with ionizable moieties can overcome dissolution-limited absorption without compromising the core pharmacophore's target affinity.

Properties

CAS Number

713095-10-4

Product Name

1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

IUPAC Name

2-(4-nitrophenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline

Molecular Formula

C18H13N5O2

Molecular Weight

331.335

InChI

InChI=1S/C18H13N5O2/c1-2-11-22-17(12-7-9-13(10-8-12)23(24)25)21-16-18(22)20-15-6-4-3-5-14(15)19-16/h2-10H,1,11H2

InChI Key

DNZLGBONZTWLKK-UHFFFAOYSA-N

SMILES

C=CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.